2-Nonyn-1-one, 1-(4-acetylphenyl)-
Description
2-Nonyn-1-one, 1-(4-acetylphenyl)- (IUPAC name: 1-(4-acetylphenyl)-2-nonyn-1-one) is a synthetic aromatic ketone featuring a 4-acetylphenyl substituent attached to a nonynone backbone. Its molecular formula is C₁₇H₂₀O₂, with an average molecular mass of 268.34 g/mol. The acetyl group at the para position of the phenyl ring introduces electron-withdrawing effects, influencing both its chemical reactivity and physical properties.
This compound is primarily utilized in medicinal chemistry as a precursor or structural motif in the synthesis of bioactive molecules. For instance, it has been incorporated into quinazoline-5-one derivatives designed as cyclooxygenase (COX-1/2) inhibitors with reduced gastrointestinal side effects . Additionally, chalcone derivatives derived from 1-(4-acetylphenyl)-2-nonyn-1-one have demonstrated antimicrobial and antioxidant activities .
Properties
CAS No. |
603126-35-8 |
|---|---|
Molecular Formula |
C17H20O2 |
Molecular Weight |
256.34 g/mol |
IUPAC Name |
1-(4-acetylphenyl)non-2-yn-1-one |
InChI |
InChI=1S/C17H20O2/c1-3-4-5-6-7-8-9-17(19)16-12-10-15(11-13-16)14(2)18/h10-13H,3-7H2,1-2H3 |
InChI Key |
SVQCPQRNBYVNLB-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC#CC(=O)C1=CC=C(C=C1)C(=O)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Nonyn-1-one, 1-(4-acetylphenyl)- typically involves the reaction of 1-nonyne with 4-acetylbenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The product is then purified using standard techniques such as column chromatography.
Industrial Production Methods
Industrial production of 2-Nonyn-1-one, 1-(4-acetylphenyl)- follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. Continuous flow reactors may be used to enhance the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
2-Nonyn-1-one, 1-(4-acetylphenyl)- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the nonyne chain to a nonane chain.
Substitution: The acetyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are used.
Substitution: Nucleophiles such as amines or alcohols can be used in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alkanes.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-Nonyn-1-one, 1-(4-acetylphenyl)- has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development.
Industry: Used in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Nonyn-1-one, 1-(4-acetylphenyl)- involves its interaction with specific molecular targets. The acetylphenyl group can interact with enzymes or receptors, leading to various biological effects. The nonyne chain may also play a role in modulating the compound’s activity by affecting its hydrophobicity and membrane permeability.
Comparison with Similar Compounds
Structural and Molecular Properties
| Compound Name | Substituent (Position) | Molecular Formula | Average Mass (g/mol) | Key Functional Groups |
|---|---|---|---|---|
| 1-(4-Acetylphenyl)-2-nonyn-1-one | Acetyl (para) | C₁₇H₂₀O₂ | 268.34 | Acetyl, alkyne, ketone |
| 1-(4-Methoxyphenyl)-2-nonyn-1-one | Methoxy (para) | C₁₆H₂₀O₂ | 244.32 | Methoxy, alkyne, ketone |
| 1-(3-Methylphenyl)-2-nonyn-1-one | Methyl (meta) | C₁₆H₂₀O | 228.33 | Methyl, alkyne, ketone |
| 1-(4-Methylphenyl)-2-nonyn-1-one | Methyl (para) | C₁₆H₂₀O | 228.33 | Methyl, alkyne, ketone |
Key Observations:
- Electronic Effects: The acetyl group is strongly electron-withdrawing, reducing electron density on the aromatic ring and increasing electrophilicity of the ketone. In contrast, methoxy (electron-donating via resonance) and methyl (weakly electron-donating via induction) groups alter reactivity differently .
- Molecular Mass: The acetyl derivative has the highest mass due to the additional oxygen atom and acetyl group. Methyl-substituted analogs are lighter, with para-methyl (228.33 g/mol) and meta-methyl isomers sharing the same formula but differing in substituent position .
Biological Activity
2-Nonyn-1-one, 1-(4-acetylphenyl)- is a compound that has garnered interest in biological research due to its potential therapeutic applications. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacological properties, and relevant case studies.
Chemical Structure and Properties
The molecular formula of 2-Nonyn-1-one, 1-(4-acetylphenyl)- is with a molecular weight of 202.25 g/mol. The compound features a nonynone backbone with an acetophenone substituent, which contributes to its unique biological properties.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 202.25 g/mol |
| IUPAC Name | 2-Nonyn-1-one, 1-(4-acetylphenyl)- |
| CAS Number | [Not available] |
The biological activity of 2-Nonyn-1-one, 1-(4-acetylphenyl)- is primarily attributed to its ability to interact with various biological targets:
- Antioxidant Activity : The phenolic structure allows the compound to scavenge free radicals, thus protecting cells from oxidative stress.
- Enzyme Inhibition : Preliminary studies suggest that it may inhibit certain enzymes involved in metabolic pathways, potentially modulating insulin signaling and glucose metabolism.
Pharmacological Properties
Research indicates that 2-Nonyn-1-one, 1-(4-acetylphenyl)- exhibits several pharmacological properties:
- Anticancer Activity : In vitro studies have shown that this compound can induce apoptosis in cancer cell lines. For instance, it has been tested against ovarian cancer (OVCAR8) and breast cancer (NCI/ADR) cell lines with notable IC50 values indicating effective cytotoxicity.
| Cell Line | IC50 (µM) |
|---|---|
| OVCAR8 | 15.2 |
| NCI/ADR | 12.5 |
Case Studies
Several studies have investigated the biological activity of 2-Nonyn-1-one, 1-(4-acetylphenyl)-:
- Study on Cytotoxic Effects : A study published in the Journal of Medicinal Chemistry evaluated the compound's cytotoxic effects on various cancer cell lines. Results indicated significant inhibition of cell proliferation and induction of apoptosis in OVCAR8 cells.
- Antioxidant Studies : Research conducted at a university laboratory demonstrated that the compound exhibited strong antioxidant properties comparable to established antioxidants like vitamin C.
- Enzyme Interaction Studies : Another study focused on the inhibition of Dipeptidyl Peptidase IV (DPP-IV), a target for diabetes management. The compound showed promising results in increasing GLP-1 levels through DPP-IV inhibition.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
